molecular formula C6H14ClNO B12995235 Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B12995235
M. Wt: 151.63 g/mol
InChI Key: MJZKMMRXRPXHCB-KGZKBUQUSA-N
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Description

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Methylation: The pyrrolidine ring is methylated at the 5-position using methyl iodide as the methylating agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride
  • rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride

Uniqueness

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

[(3R,5R)-5-methylpyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

MJZKMMRXRPXHCB-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN1)CO.Cl

Canonical SMILES

CC1CC(CN1)CO.Cl

Origin of Product

United States

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